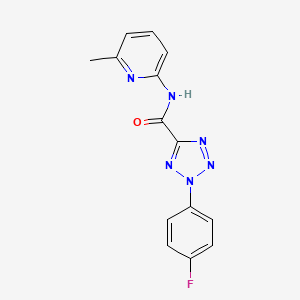

![molecular formula C16H24N4O2 B2874990 3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]piperidin-2-one CAS No. 2379950-19-1](/img/structure/B2874990.png)

3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]piperidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]piperidin-2-one” is a chemical compound. It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of numerous scientific studies . One method involves the use of esters of 3-oxocarboxylic acid instead of aldehyde, which results in a product containing four stereocenters . Moreover, the resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives have been extensively studied . For instance, the use of esters of 3-oxocarboxylic acid instead of aldehyde leads to a product containing four stereocenters . The resulting piperidinol then undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .Aplicaciones Científicas De Investigación

Microwave Assisted Synthesis for Serotonin Antagonism

Research has explored the synthesis of novel compounds with piperazine and pyrimidine structures for potential use in serotonin antagonism. A study by Mahesh, Perumal, and Pandi (2004) highlights the microwave-assisted synthesis of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile as a new class of serotonin 5-HT3 receptor antagonists, suggesting applications in neurological research and potential therapeutic uses (R. Mahesh, R. V. Perumal, & P. V. Pandi, 2004).

Synthesis and Properties of 1,3-Diaza-2-Phospholo[4,5-d]pyrimidines

Sazonov and Kropacheva (1970) investigated the synthesis and properties of 1,3-diaza-2-phospholo[4,5-d]pyrimidines, which are compounds that could have applications in material science or as intermediates for further chemical transformations, showcasing the versatility of pyrimidine derivatives in chemical synthesis (N. V. Sazonov & A. A. Kropacheva, 1970).

Antimicrobial Studies of Piperidin-4-ylidine Derivatives

Prakash, Pandiarajan, and Kumar (2013) synthesized and characterized new piperidin-4-ylidine derivatives, studying their antimicrobial activities. Their research provides insights into the application of such compounds in developing new antimicrobial agents, which is crucial for addressing antibiotic resistance (S. Prakash, K. Pandiarajan, & S. Kumar, 2013).

Antitumor and Antibacterial Activities

Das et al. (2007) explored the antitumor and in vitro antibacterial activities of an ethylacetate extract of Ludwigia hyssopifolia Linn. and its active principle piperine. This study highlights the potential of piperine and related compounds in cancer and infectious disease research, suggesting therapeutic applications (B. Das, J. Kundu, S. C. Bachar, M. A. Uddin, & J. K. Kundu, 2007).

Synthesis and Anticancer Activity of Piperidine Derivatives

Hammam, Sharaf, and El-Hafez (2001) conducted research on the synthesis of piperidine derivatives and their anticancer activity, presenting a methodological approach to developing compounds that could be relevant in oncology and pharmaceutical chemistry (A. G. Hammam, M. A. Sharaf, & N. A. A. El-Hafez, 2001).

Direcciones Futuras

The future directions in the research of piperidine derivatives, including “3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]piperidin-2-one”, involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . This is an important task of modern organic chemistry .

Propiedades

IUPAC Name |

3-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]piperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O2/c1-2-12-10-18-16(19-11-12)22-13-5-8-20(9-6-13)14-4-3-7-17-15(14)21/h10-11,13-14H,2-9H2,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZURDZLHRFYCBGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(N=C1)OC2CCN(CC2)C3CCCNC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

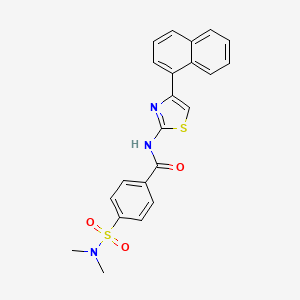

![N-benzyl-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2874907.png)

![N-[4-(benzylamino)-4-oxobutyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2874910.png)

![N-[[4-(Dimethylcarbamoyl)phenyl]methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2874912.png)

![2-(3,3-Dimethyl-2-oxobutyl)-6-(2,4-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

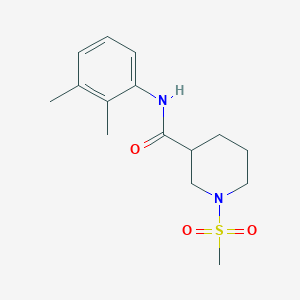

![2-((4-fluorophenyl)thio)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B2874915.png)

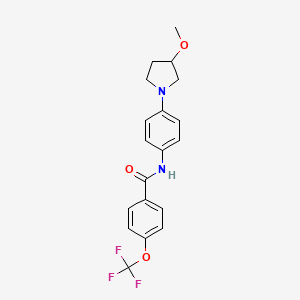

![(E)-4-(Dimethylamino)-N-[(2-prop-1-en-2-yloxolan-3-yl)methyl]but-2-enamide](/img/structure/B2874919.png)

![5-bromo-N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpyrimidin-2-amine](/img/structure/B2874921.png)

![3-(9H-Fluoren-9-ylmethoxycarbonylamino)tricyclo[2.2.1.02,6]heptane-1-carboxylic acid](/img/structure/B2874922.png)

![1-(1,3-Benzodioxol-5-yl)-3-[4-(4-methoxyphenyl)piperazino]-1-propanone](/img/structure/B2874926.png)

![(2Z)-3-(4-hydroxyphenyl)-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2874929.png)